Trans-4-oxo-1,6-diphenyl-2-thioxohexahydropyrimidine-5-carbonitrile
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Overview
Description
Trans-4-oxo-1,6-diphenyl-2-thioxohexahydropyrimidine-5-carbonitrile is a heterocyclic compound with a unique structure that includes a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-oxo-1,6-diphenyl-2-thioxohexahydropyrimidine-5-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichlorophenyl derivatives with thiourea and other reagents to form the desired pyrimidine ring structure . The reaction conditions often include specific temperatures and solvents to ensure the proper formation of the compound.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis in a laboratory setting can be scaled up for industrial purposes. This involves optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Trans-4-oxo-1,6-diphenyl-2-thioxohexahydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, often involving controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds.
Scientific Research Applications
Trans-4-oxo-1,6-diphenyl-2-thioxohexahydropyrimidine-5-carbonitrile has several scientific research applications:
Materials Science: The compound is used in the development of fluorescent and UV-protective textiles.
Pharmacology: It has potential pharmacological activities, including antimicrobial properties.
Chemistry: The compound is studied for its unique chemical properties and reactions, contributing to the understanding of pyrimidine-based heterocycles.
Mechanism of Action
The mechanism of action of trans-4-oxo-1,6-diphenyl-2-thioxohexahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, influencing biological pathways. Detailed studies on its molecular targets and pathways are ongoing, aiming to elucidate its precise effects.
Comparison with Similar Compounds
Similar Compounds
- 4-oxo-6-substituted phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
- 2,4-dichlorophenyl-6-oxo-2-thioxohexahydropyrimidine-5-carbonitrile
Uniqueness
Trans-4-oxo-1,6-diphenyl-2-thioxohexahydropyrimidine-5-carbonitrile stands out due to its specific structural features and the resulting unique chemical and biological properties. Its applications in materials science and pharmacology highlight its versatility and potential for further research and development.
Properties
Molecular Formula |
C17H13N3OS |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
(5S,6S)-4-oxo-1,6-diphenyl-2-sulfanylidene-1,3-diazinane-5-carbonitrile |
InChI |
InChI=1S/C17H13N3OS/c18-11-14-15(12-7-3-1-4-8-12)20(17(22)19-16(14)21)13-9-5-2-6-10-13/h1-10,14-15H,(H,19,21,22)/t14-,15-/m1/s1 |
InChI Key |
FNHPPRZNPSYISK-HUUCEWRRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@H](C(=O)NC(=S)N2C3=CC=CC=C3)C#N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C(=O)NC(=S)N2C3=CC=CC=C3)C#N |
Origin of Product |
United States |
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